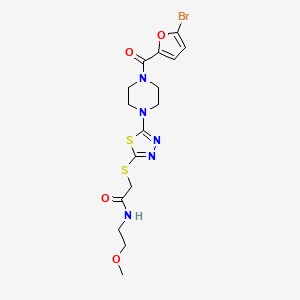

2-((5-(4-(5-bromofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide

CAS No.: 1105227-92-6

Cat. No.: VC7412400

Molecular Formula: C16H20BrN5O4S2

Molecular Weight: 490.39

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1105227-92-6 |

|---|---|

| Molecular Formula | C16H20BrN5O4S2 |

| Molecular Weight | 490.39 |

| IUPAC Name | 2-[[5-[4-(5-bromofuran-2-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-methoxyethyl)acetamide |

| Standard InChI | InChI=1S/C16H20BrN5O4S2/c1-25-9-4-18-13(23)10-27-16-20-19-15(28-16)22-7-5-21(6-8-22)14(24)11-2-3-12(17)26-11/h2-3H,4-10H2,1H3,(H,18,23) |

| Standard InChI Key | MBCBLNUIEAVBRB-UHFFFAOYSA-N |

| SMILES | COCCNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)C3=CC=C(O3)Br |

Introduction

The compound 2-((5-(4-(5-bromofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide is a complex organic molecule featuring a combination of several functional groups, including a bromofuran moiety, a piperazine ring, a thiadiazole ring, and an acetamide group. This compound is of interest due to its potential applications in medicinal chemistry and materials science.

Synthesis Route

The synthesis of this compound typically involves several steps:

-

Bromination of Furan: Furan is brominated to form 5-bromofuran-2-carboxylic acid.

-

Formation of Acid Chloride: The carboxylic acid is converted to its acid chloride using thionyl chloride.

-

Coupling with Piperazine: The acid chloride reacts with piperazine to form a piperazine derivative.

-

Incorporation of Thiadiazole Ring: The piperazine derivative is then coupled with a thiadiazole ring precursor.

-

Attachment of Acetamide Group: Finally, the acetamide group is attached to the thiadiazole ring.

Chemical Reactions

-

Oxidation: The bromofuran moiety can undergo oxidation to form furanones.

-

Reduction: The carbonyl groups can be reduced to form alcohols.

-

Substitution: The bromine atom can be substituted with other nucleophiles.

Biological and Pharmacological Applications

While specific data on 2-((5-(4-(5-bromofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide is limited, compounds with similar structures have shown potential in medicinal chemistry:

-

Anti-inflammatory Activity: Thiadiazole derivatives have been explored for their anti-inflammatory properties .

-

Antimicrobial Activity: Thiadiazoles are known for their antimicrobial effects, which could be enhanced by the presence of other functional groups .

Data Table: Comparison of Similar Compounds

Future Research Directions

-

Synthetic Optimization: Further optimization of the synthesis route to improve yield and purity.

-

Biological Evaluation: In-depth biological studies to explore potential pharmacological applications.

-

Structure-Activity Relationship (SAR) Analysis: Investigating how modifications to the compound affect its biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume